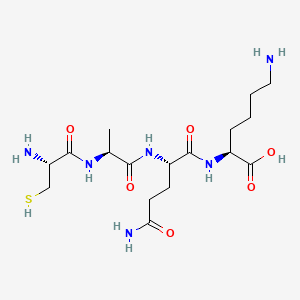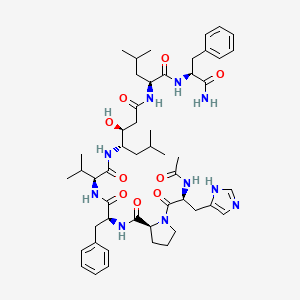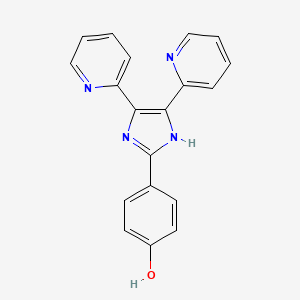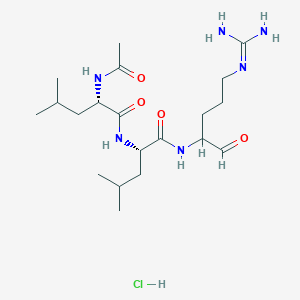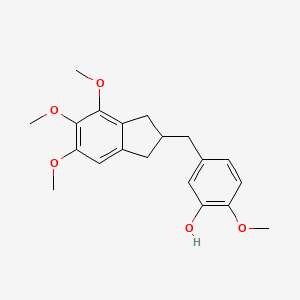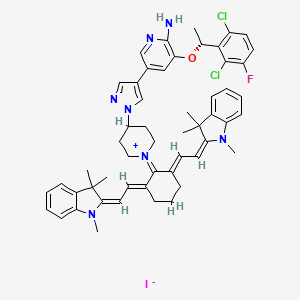![molecular formula C59H92N16O11 B12380851 cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]](/img/structure/B12380851.png)
cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] is a cyclic peptide composed of ten amino acids. This compound is notable for its unique sequence, which includes both L- and D-amino acids, contributing to its stability and biological activity. Cyclic peptides like this one are of significant interest in various fields due to their potential therapeutic applications and ability to mimic natural biological processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is coupled to the chain using activating agents like HBTU or DIC.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: Once the linear peptide is synthesized, it is cleaved from the resin and cyclized in solution using coupling agents like EDCI or HATU.
Industrial Production Methods
For industrial-scale production, the process is scaled up using automated peptide synthesizers. These machines can handle larger quantities of reagents and provide precise control over reaction conditions, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine or cysteine, if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups to alter the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various alkylating agents or acylating agents.
Major Products
The major products of these reactions depend on the specific modifications made. For example, oxidation can lead to sulfoxides or sulfone derivatives, while reduction can yield free thiol groups.
Applications De Recherche Scientifique
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and cyclization techniques.
Biology: Investigated for its role in protein-protein interactions and as a potential inhibitor of specific enzymes.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its stability and ability to penetrate cell membranes.
Industry: Utilized in the development of new biomaterials and drug delivery systems.
Mécanisme D'action
The mechanism of action of cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclic structure allows it to bind tightly to these targets, inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclo(Pro-Pro-Phe-Phe): Known for its anticancer properties.
Cyclo(Leu-Ile-Ile-Leu-Val-Pro-Pro-Phe-Phe): Exhibits cytotoxic effects on melanoma cells.
Cyclo(Pro-homoPro-β3-homoPhe-Phe): Shows cytostatic effects in melanoma cells.
Uniqueness
Cyclo[Ala-Thr-Arg-Leu-D-Phe-Pro-Val-Arg-Leu-D-Phe] stands out due to its specific sequence and the inclusion of both L- and D-amino acids, which enhance its stability and biological activity. This makes it a promising candidate for therapeutic applications where stability and specificity are crucial.
Propriétés
Formule moléculaire |
C59H92N16O11 |
|---|---|
Poids moléculaire |
1201.5 g/mol |
Nom IUPAC |
2-[3-[(3R,6S,9S,12S,15S,18R,21S,24S,27S,30S)-3,18-dibenzyl-9-[3-(diaminomethylideneamino)propyl]-12-[(1R)-1-hydroxyethyl]-15-methyl-6,21-bis(2-methylpropyl)-2,5,8,11,14,17,20,23,26,29-decaoxo-27-propan-2-yl-1,4,7,10,13,16,19,22,25,28-decazabicyclo[28.3.0]tritriacontan-24-yl]propyl]guanidine |
InChI |
InChI=1S/C59H92N16O11/c1-32(2)28-41-52(81)71-43(30-37-18-11-9-12-19-37)51(80)66-35(7)48(77)74-47(36(8)76)56(85)68-40(23-16-26-65-59(62)63)50(79)70-42(29-33(3)4)53(82)72-44(31-38-20-13-10-14-21-38)57(86)75-27-17-24-45(75)54(83)73-46(34(5)6)55(84)67-39(49(78)69-41)22-15-25-64-58(60)61/h9-14,18-21,32-36,39-47,76H,15-17,22-31H2,1-8H3,(H,66,80)(H,67,84)(H,68,85)(H,69,78)(H,70,79)(H,71,81)(H,72,82)(H,73,83)(H,74,77)(H4,60,61,64)(H4,62,63,65)/t35-,36+,39-,40-,41-,42-,43+,44+,45-,46-,47-/m0/s1 |
Clé InChI |
ZKSBDEIRCKGNQT-XXTAEOGISA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)[C@@H](C)O |
SMILES canonique |
CC1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CC3=CC=CC=C3)CC(C)C)CCCN=C(N)N)C(C)C)CC4=CC=CC=C4)CC(C)C)CCCN=C(N)N)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


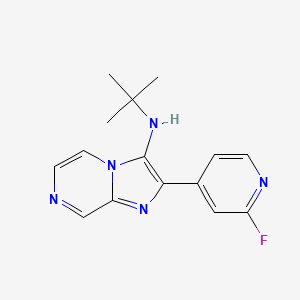

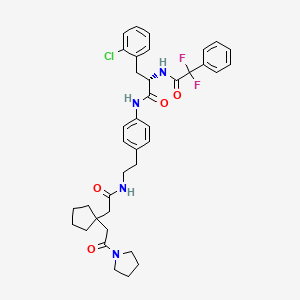
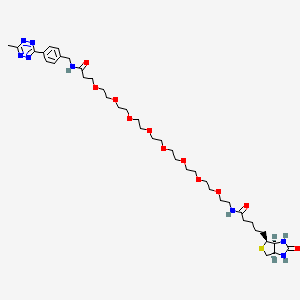
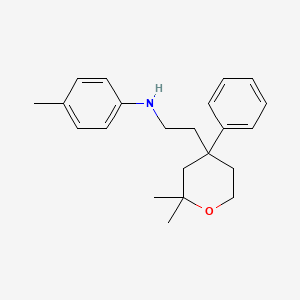
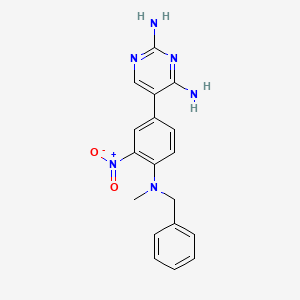
![17-Acetyl-2-(4-methoxyphenyl)-6-methyl-9-oxa-5,7,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),6,11,13,15-hexaen-4-one](/img/structure/B12380815.png)
